molecular formula C31H44ClFN8O3 B10783846 AP-III-a4 hydrochloride

AP-III-a4 hydrochloride

Cat. No.: B10783846
M. Wt: 631.2 g/mol
InChI Key: UYGRNXLHKIBHMM-UHFFFAOYSA-N
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Description

AP-III-a4 hydrochloride, also known as ENOblock hydrochloride, is a novel small molecule inhibitor of the enzyme enolase. It is a nonsubstrate analogue that directly binds to enolase and inhibits its activity with an IC50 of 0.576 micromolar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP-III-a4 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .

Mechanism of Action

AP-III-a4 hydrochloride exerts its effects by directly binding to the enzyme enolase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cancer cells, which is crucial for their survival and proliferation. The compound also downregulates the expression of proteins like AKT and Bcl-xL, which are involved in cell survival and apoptosis .

Properties

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.2 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H

InChI Key

UYGRNXLHKIBHMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

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